

Coupling reactions using (3-nitro-1H-pyrazol-1-yl)acetic acid

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Compound of Interest

Compound Name: (3-nitro-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1306511

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An increasing focus in medicinal chemistry and drug development is the synthesis of novel heterocyclic compounds as scaffolds for new therapeutic agents. Pyrazole derivatives, in particular, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.^{[1][2]} **(3-nitro-1H-pyrazol-1-yl)acetic acid** is a valuable building block for creating a diverse library of compounds through the formation of amide bonds, a fundamental linkage in numerous pharmaceuticals.^[3]

This document provides detailed protocols and application notes for the use of **(3-nitro-1H-pyrazol-1-yl)acetic acid** in amide coupling reactions, a cornerstone of modern synthetic chemistry. These reactions are essential for researchers and scientists engaged in the discovery and development of new drugs.

Application: Synthesis of Novel Amide Derivatives

(3-nitro-1H-pyrazol-1-yl)acetic acid serves as a carboxylic acid component for coupling with a wide array of primary and secondary amines. This reaction facilitates the introduction of the 3-nitropyrazole moiety into target molecules, enabling the exploration of its potential pharmacological effects. The resulting N-substituted 2-(3-nitro-1H-pyrazol-1-yl)acetamides are key intermediates for further functionalization or direct biological screening.

The general reaction involves the activation of the carboxylic acid group of **(3-nitro-1H-pyrazol-1-yl)acetic acid**, followed by nucleophilic attack from an amine to form a stable amide bond. A variety of modern coupling reagents can be employed to achieve high yields and purity. ^{[4][5]}

Quantitative Data Summary

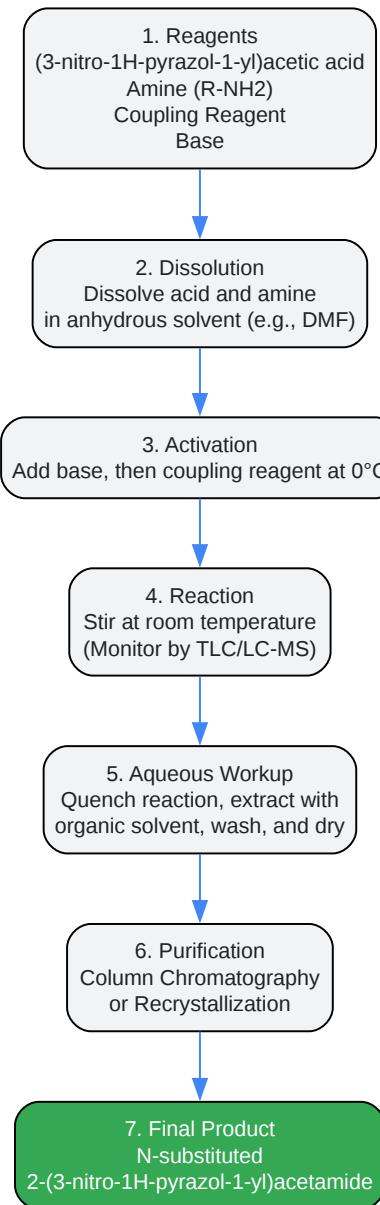
The efficiency of the amide coupling reaction is influenced by the choice of coupling reagent, base, solvent, and the nature of the amine substrate. The following table summarizes typical reaction conditions and expected yields for the coupling of **(3-nitro-1H-pyrazol-1-yl)acetic acid** with various amines.

| Amine Substrate (R-NH ₂) | Coupling Reagent (1.1 eq) | Base (2.0 eq) | Solvent | Time (h) | Temp (°C) | Typical Yield (%) |
|--------------------------------------|---------------------------|---------------|---------|----------|-----------|-------------------|
| Aniline | HATU | DIPEA | DMF | 4 | 25 | 85-95 |
| Benzylamine | EDC/HOBt | NMM | DCM | 6 | 25 | 80-90 |
| Morpholine | PyBOP | DIPEA | DMF | 3 | 25 | 90-98 |
| Glycine methyl ester | T3P | Pyridine | MeCN | 5 | 0 to 25 | 75-85 |
| 4-Chloroaniline | COMU | DIPEA | NMP | 4 | 25 | 82-92 |

Abbreviations: HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt: 1-Hydroxybenzotriazole; PyBOP: (Benzotriazol-1-yloxy)tritypyrrolidinophosphonium hexafluorophosphate; T3P: Propylphosphonic anhydride; COMU: (1-Cyano-2-ethoxy-2-oxoethylideneaminoxy)dimethylamino-morpholino-carbenium hexafluorophosphate; DIPEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine; DMF: Dimethylformamide; DCM: Dichloromethane; MeCN: Acetonitrile; NMP: N-Methyl-2-pyrrolidone.

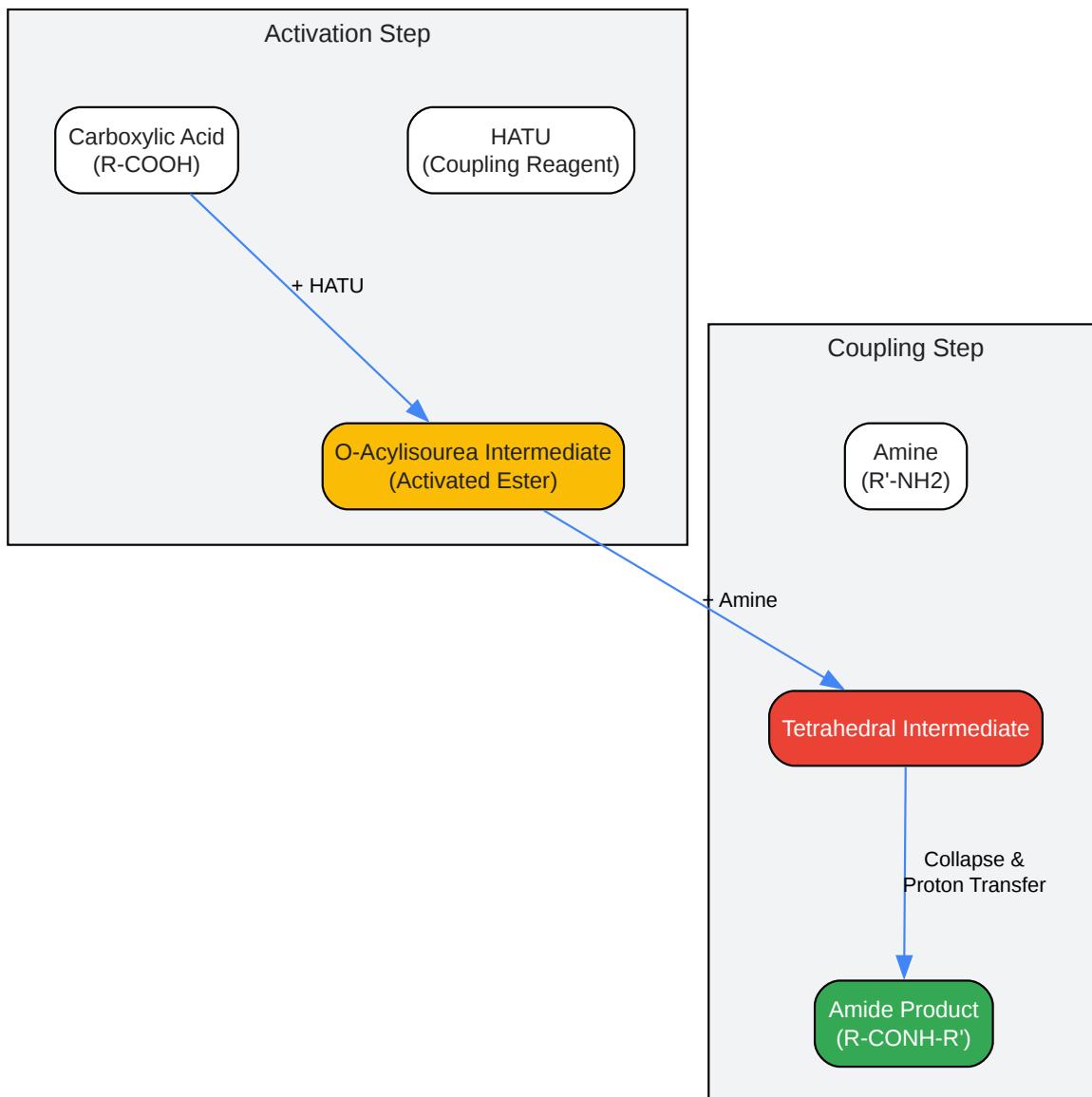
Experimental Workflow and Mechanism

The diagrams below illustrate the general experimental workflow for the coupling reaction and the activation mechanism using a uronium-based coupling reagent like HATU.



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General experimental workflow for amide coupling.



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References

- 1. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
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